molecular formula C13H11ClN2O2 B1404464 1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione CAS No. 1415719-07-1

1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione

Cat. No.: B1404464
CAS No.: 1415719-07-1
M. Wt: 262.69 g/mol
InChI Key: GUJVGSHSJPOSCN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione is a chemical compound offered with a high purity of 95% and is identified by CAS number 1415719-07-1 . Its molecular formula is C13H11ClN2O2, and it has a molecular weight of 262.7 g/mol . The compound is built around a pyrrolidine-2,5-dione core (a succinimide scaffold) which is N-substituted with a 4-chlorophenyl group and further functionalized at the 3-position with a prop-2-yn-1-ylamino (propargylamine) substituent . This specific structure places it within a class of functionalized succinimide derivatives. Compounds featuring the succinimide moiety and propargylamine group are of significant interest in medicinal and organic chemistry research due to their potential as key intermediates or scaffolds. The propargylamine group, in particular, is a versatile building block that can undergo various chemical transformations, such as click chemistry reactions, which are valuable for probe development and bioconjugation . Similarly, N-aryl succinimides are investigated for their diverse biological activities. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Researchers are encouraged to consult the product's specifications and safety data sheet prior to use.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(prop-2-ynylamino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-2-7-15-11-8-12(17)16(13(11)18)10-5-3-9(14)4-6-10/h1,3-6,11,15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJVGSHSJPOSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione framework is typically synthesized via condensation reactions involving:

  • Aromatic aldehydes (e.g., 4-chlorobenzaldehyde)
  • Amines (e.g., propargylamine or derivatives)
  • Dicarbonyl compounds or their esters (e.g., ethyl 2,4-dioxovalerate)

A multicomponent reaction approach is often employed, where these reactants are combined under acidic or neutral conditions to form substituted pyrrolidine-2,5-diones efficiently.

Amination and Substitution Reactions

The introduction of the prop-2-yn-1-ylamino group is typically achieved by nucleophilic substitution or amidation reactions on a suitable precursor bearing a leaving group or reactive carbonyl functionality at the 3-position of the pyrrolidine ring.

Detailed Preparation Methods

Multicomponent Reaction Using Aromatic Aldehydes, Amines, and Ethyl 2,4-dioxovalerate

  • Procedure: React 4-chlorobenzaldehyde, propargylamine, and ethyl 2,4-dioxovalerate in ethanol or glacial acetic acid.
  • Conditions: Room temperature to mild heating, with solvent choice influencing yield.
  • Outcome: Formation of 1-(4-chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione via cyclization and condensation steps.
  • Optimization: Ethanol as a solvent improves yield compared to glacial acetic acid; molar ratios of reactants affect product formation efficiency.
Parameter Optimal Condition Yield Impact
Solvent Ethanol Increased yield (~80%)
Reactant Ratio 1.5:1:1 (aldehyde:amine:ester) Maximizes yield
Temperature Room temperature to 50 °C Mild heating beneficial
Concentration 0.5–0.75 M Higher concentration favors yield

Amidation Using Activated Esters or Acid Chlorides

  • Approach: Use of activated carboxylic acid derivatives of pyrrolidine-2,5-dione intermediates reacted with propargylamine.
  • Reagents: Coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine).
  • Solvent: Anhydrous DMF (dimethylformamide) or DMSO.
  • Temperature: Ambient conditions (20–25 °C).
  • Mechanism: Formation of amide bond through nucleophilic attack of propargylamine on activated ester intermediate.
  • Advantages: High selectivity and yield, mild reaction conditions, and compatibility with sensitive functional groups.

Use of Propargyl Halides in Nucleophilic Substitution

  • Method: React pyrrolidine-2,5-dione derivatives bearing free amino groups with propargyl bromide or chloride in the presence of a base.
  • Bases: Potassium carbonate or sodium hydride.
  • Solvents: Acetonitrile or DMF.
  • Temperature: 0 °C to room temperature.
  • Outcome: Alkylation of the amine with the propargyl group to yield the desired compound.
  • Notes: Reaction time and temperature must be controlled to prevent side reactions.

Mechanistic Insights and Computational Studies

  • Density functional theory (DFT) calculations have been employed to elucidate the reaction mechanism of pyrrolidine-2,5-dione formation and subsequent amination.
  • The reaction proceeds through azomethine ylide intermediates formed by condensation of aldehydes and amines, which undergo [3+2] cycloaddition with activated alkenes or alkynes.
  • The nucleophilic attack of propargylamine on electrophilic carbonyl centers facilitates the formation of the prop-2-yn-1-ylamino substituent.
  • Computational studies confirm the stability of intermediates and predict favorable reaction pathways under mild conditions.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Multicomponent condensation 4-chlorobenzaldehyde, propargylamine, ethyl 2,4-dioxovalerate Ethanol, RT to 50 °C, 0.5–0.75 M ~70–80 Solvent and molar ratio critical
Amidation with activated esters Pyrrolidine-2,5-dione acid chloride/ester, propargylamine, HATU, DIPEA DMF, RT, 12–24 h 75–90 High selectivity, mild conditions
Nucleophilic substitution Pyrrolidine amine derivative, propargyl bromide, K2CO3 Acetonitrile, 0–25 °C, 2–8 h 60–85 Requires careful control of conditions

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

    Addition: The prop-2-yn-1-ylamino group can participate in addition reactions with electrophiles, leading to the formation of various addition products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents (Positions 1 and 3) Key Features
1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione (Target) C13H12ClN3O2 285.71 1: 4-Chlorophenyl; 3: Propargylamino Discontinued; propargyl group enhances reactivity
1-(2-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione (CAS 470469-32-0) C17H15ClN2O2 314.77 1: 2-Chlorophenyl; 3: 4-Methylphenylamino Higher MW; toluidine substituent may alter solubility
1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione (CAS 61503-46-6) C13H13Cl2NO2 286.15 1: Chloro-propan-2-yl; 3: Unsubstituted Dichlorinated; compact hydrophobic structure
3-(1H-Indol-3-yl)-1-(bromoalkyl)pyrrolidine-2,5-dione derivatives (e.g., 2a–i) Varies ~350–450 1: Bromoalkyl; 3: Indole Designed for dual 5-HT1A/SERT binding

Structural and Conformational Differences

  • Chlorophenyl Position : The target compound’s 4-chlorophenyl group (para-substitution) contrasts with the 2-chlorophenyl (ortho) in CAS 470469-32-0. Ortho substitution may sterically hinder interactions, impacting receptor binding .
  • Propargylamino vs. Aromatic Amines: The propargylamino group in the target compound introduces alkyne functionality, enhancing reactivity for click chemistry applications.
  • Backbone Modifications : The dichlorinated propan-2-yl chain in CAS 61503-46-6 creates a bulky, lipophilic substituent, likely influencing membrane permeability .

Biological Activity

1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione (CAS: 1415719-07-1) is a synthetic compound characterized by a pyrrolidine ring with a 4-chlorophenyl substituent and a prop-2-yn-1-ylamino group. Its molecular formula is C13_{13}H11_{11}ClN2_2O2_2, and it has a molecular weight of 262.69 g/mol. The structural features suggest potential biological activities, particularly in antibacterial and antifungal domains, similar to other pyrrolidine derivatives.

Biological Activity Overview

Research indicates that pyrrolidine derivatives often exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound are yet to be extensively documented; however, related compounds have shown promising results.

Antibacterial Activity

Pyrrolidine derivatives have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Pathogen
Pyrrolidine Derivative A0.0039S. aureus
Pyrrolidine Derivative B0.025E. coli

Antifungal Activity

In addition to antibacterial effects, some pyrrolidine derivatives have shown antifungal activity against species such as Candida albicans. The effectiveness of these compounds often correlates with the presence of halogen substituents, which enhance their bioactivity .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrolidine derivatives:

Compound NameStructure FeaturesUnique Aspects
1-(3-Chlorophenyl)-3-(4-methyl-pyrimidin-2-yloxy)pyrrolidineDifferent substituent on pyrimidineDifferent pharmacological profile
1-(4-Bromophenyl)-3-(phenethylamino)pyrrolidineBromine instead of chlorineVariation in halogen effects on biological activity
1-(4-Chlorophenyl)-3-(4-methyl-piperidin-1-yloxy)pyrrolidinePiperidine group instead of propynylAltered electronic properties affecting reactivity

Q & A

Q. What computational methods validate its potential as a multi-target therapeutic agent?

  • Answer : Molecular dynamics simulations and free-energy perturbation (FEP) calculations model binding to dual targets (e.g., serotonin transporters and acetylcholinesterase). QSAR studies on N-aryl derivatives identified nitro and hydroxy groups as critical for Alzheimer’s drug design (pIC₅₀ > 3.0) . ADMET predictions (e.g., CYP3A4 inhibition) using SwissADME or ADMETLab ensure metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione
Reactant of Route 2
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1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione

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